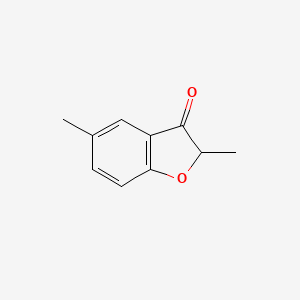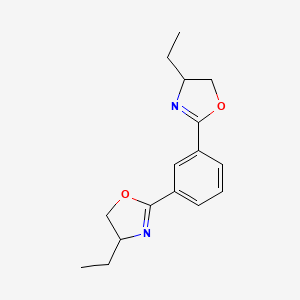
1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene: is an organic compound that belongs to the class of bisoxazolines It is characterized by the presence of two oxazoline rings attached to a benzene ring at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene can be synthesized through a multi-step process involving the reaction of ethylamine with diethyl oxalate to form ethyl oxazoline. This intermediate is then reacted with 1,3-dibromobenzene under specific conditions to yield the final product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
Chemistry: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene is used as a ligand in coordination chemistry. It forms complexes with various metals, which can be used as catalysts in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate due to its ability to interact with biological targets.
Industry: In polymer chemistry, this compound is used as a cross-linking agent and a chain extender in the production of high-performance polymers.
作用機序
The mechanism of action of 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene involves its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions by facilitating the formation and breaking of chemical bonds. The oxazoline rings provide a rigid framework that enhances the stability and reactivity of the metal complexes.
類似化合物との比較
1,3-Bis(4,5-dihydrooxazol-2-yl)benzene: Similar structure but without the ethyl groups.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Contains oxazoline rings but attached to an ethane backbone.
1,3-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure with phenyl groups instead of ethyl groups.
Uniqueness: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of ethyl groups on the oxazoline rings, which can influence its reactivity and the stability of its metal complexes. This makes it a valuable compound for specific applications in catalysis and polymer chemistry.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
4-ethyl-2-[3-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-13-9-19-15(17-13)11-6-5-7-12(8-11)16-18-14(4-2)10-20-16/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChIキー |
NRUCRBOQWHXVNO-UHFFFAOYSA-N |
正規SMILES |
CCC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


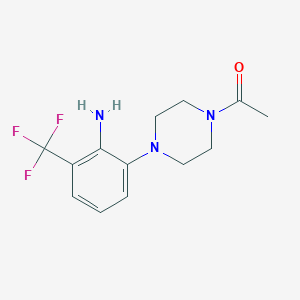
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)

![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
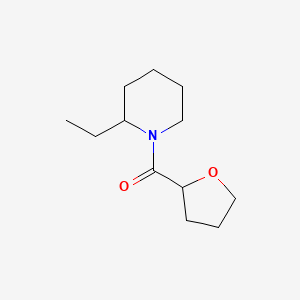
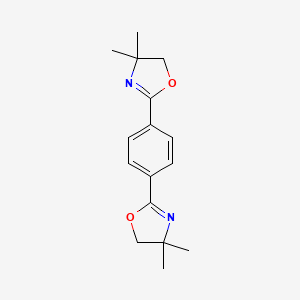
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
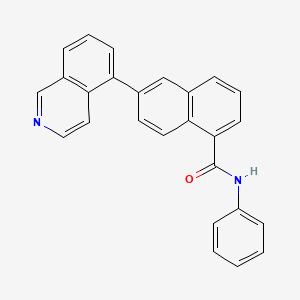

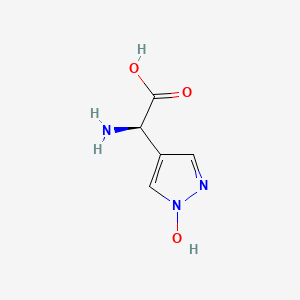


![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207132.png)
